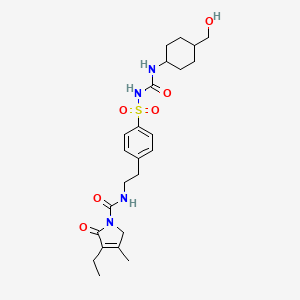

Hydroxyglimepiride

Beschreibung

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyglimepiride

Abstract

Hydroxyglimepiride, known as the M1 metabolite, is the principal active metabolite of the widely prescribed anti-diabetic drug, glimepiride. Formed in the liver via cytochrome P450 2C9 (CYP2C9), it retains approximately one-third of the hypoglycemic activity of the parent compound, making its study crucial for understanding the complete pharmacological and pharmacokinetic profile of glimepiride.[1][2] The synthesis of pure hydroxyglimepiride is essential for its use as an analytical reference standard in metabolic studies, drug-drug interaction assays, and for the accurate quantification in biological matrices. This guide provides a comprehensive overview of a robust synthetic pathway for hydroxyglimepiride and details the modern analytical techniques required for its complete structural and purity characterization.

Introduction: The Significance of a Metabolite

Glimepiride is a second-generation sulfonylurea that effectively lowers blood glucose in patients with type 2 diabetes by stimulating insulin release from pancreatic β-cells.[3] Following oral administration, glimepiride is completely metabolized, primarily into two major metabolites: the active hydroxyglimepiride (M1) and the inactive carboxy derivative (M2).[4] The hydroxylation occurs on the methyl group of the cyclohexyl ring.

The pharmacological activity of the M1 metabolite necessitates its independent synthesis and characterization.[2] Access to a pure, well-characterized standard of hydroxyglimepiride is a prerequisite for:

-

Pharmacokinetic (PK) Studies: To accurately measure its concentration in plasma over time and determine its contribution to the overall therapeutic effect.

-

Quantitative Analysis: To develop and validate bioanalytical methods for clinical and preclinical trials.[4]

-

In Vitro Studies: To investigate its specific interactions with the sulfonylurea receptor (SUR) and potential off-target effects.

-

Impurity Profiling: To identify and quantify related substances in the production of glimepiride active pharmaceutical ingredient (API).

This document outlines a logical synthetic strategy derived from established glimepiride synthesis protocols and provides detailed methodologies for its comprehensive characterization.

Chemical Synthesis of Hydroxyglimepiride

The direct chemical synthesis of a drug metabolite often requires a tailored approach that diverges from the synthesis of the parent drug. While numerous patents and publications describe the synthesis of glimepiride, the literature on the specific chemical synthesis of its M1 metabolite is less common.[5][6] The most logical and efficient strategy is to adapt the established glimepiride synthesis by utilizing a starting material that already contains the required hydroxyl functionality on the cyclohexyl ring.

The core reaction for forming the sulfonylurea bond in glimepiride involves the coupling of a key benzenesulfonamide intermediate with an appropriate isocyanate.[3][7] Our proposed synthesis for hydroxyglimepiride leverages the same core intermediate and couples it with a hydroxylated cyclohexyl isocyanate derivative.

Proposed Retrosynthetic Pathway

The synthesis can be envisioned by disconnecting the final sulfonylurea bond, leading to two key intermediates:

-

Intermediate A: 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. This is a common, well-documented intermediate in many glimepiride synthesis routes.[6]

-

Intermediate B: trans-4-(Hydroxymethyl)cyclohexyl isocyanate. This reagent is not standard and must be synthesized, likely from the corresponding amine with appropriate protection of the hydroxyl group.

Step-by-Step Synthesis Protocol

This protocol is a scientifically grounded projection based on established organic chemistry principles and published glimepiride syntheses.[1][6][8]

Step 1: Synthesis of Intermediate A (Benzenesulfonamide Core)

The synthesis of this intermediate is well-established.[1]

-

Condensation: React 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate, typically in a high-boiling point solvent like toluene or under neat conditions at elevated temperature (120-150°C), to form 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide.[9]

-

Chlorosulfonation: Treat the product from the previous step with excess chlorosulfonic acid at low temperature (0-5°C). This reaction is highly exothermic and requires careful control. The sulfonyl chloride group is directed to the para position of the phenyl ring.

-

Ammonolysis: The resulting benzenesulfonyl chloride is carefully quenched and then reacted with concentrated ammonium hydroxide to yield the target sulfonamide, Intermediate A .

Step 2: Synthesis of Intermediate B (trans-4-(Hydroxymethyl)cyclohexyl Isocyanate)

This step requires protection of the primary alcohol to prevent unwanted reactions during isocyanate formation.

-

Protection: React trans-4-(hydroxymethyl)cyclohexylamine with a suitable protecting group reagent. A tert-Butyldimethylsilyl (TBDMS) ether is a good choice due to its stability and ease of removal. The reaction is typically performed with TBDMS-Cl and imidazole in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Isocyanate Formation: Convert the protected amine to the isocyanate. This is classically done with phosgene, but safer alternatives like triphosgene or diphosgene with a non-nucleophilic base (e.g., triethylamine) are preferred. This reaction must be performed under anhydrous conditions to prevent the formation of urea byproducts. The product is the protected Intermediate B .

Step 3: Coupling of Intermediates A and B

-

Reaction: Dissolve Intermediate A in an anhydrous aprotic solvent such as acetonitrile.

-

Add a base, such as potassium carbonate, to deprotonate the sulfonamide nitrogen, making it nucleophilic.[7]

-

Add the protected Intermediate B to the solution and heat the mixture (e.g., 50-60°C) to facilitate the nucleophilic addition to the isocyanate, forming the protected sulfonylurea linkage.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until completion.

-

Work up the reaction by filtering the base and removing the solvent under reduced pressure.

Step 4: Deprotection to Yield Hydroxyglimepiride

-

Cleavage: Remove the TBDMS protecting group. This is effectively achieved under mild acidic conditions, for instance, using tetra-n-butylammonium fluoride (TBAF) in Tetrahydrofuran (THF) or acetic acid in a water/THF mixture.

-

Purification: The crude hydroxyglimepiride product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) is a common method to obtain the final product with high purity.[6]

Characterization of Hydroxyglimepiride

Once synthesized, the compound must be rigorously characterized to confirm its identity, structure, and purity. A multi-technique approach is required for a self-validating system.

Chromatographic Methods

Chromatographic techniques are the cornerstone for determining the purity of the synthesized compound and for developing quantitative assays.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing purity and assay. The causality behind method development is to achieve a baseline separation of the main compound from any starting materials, byproducts, or degradation products.

| Parameter | Typical Conditions | Rationale/Justification |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | The nonpolar stationary phase is ideal for retaining the moderately nonpolar hydroxyglimepiride molecule. |

| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer (pH 2.5-6.0) | The organic/aqueous mixture allows for gradient or isocratic elution to resolve analytes. pH control ensures consistent ionization state.[10] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Detection | UV at 228 nm | This wavelength corresponds to a strong absorbance maximum for the molecule's chromophores, ensuring high sensitivity.[10] |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times and peak shapes. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and specificity, making it essential for confirming molecular identity and for quantification in complex biological matrices.[4][11]

| Parameter | Typical Conditions | Rationale/Justification |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | ESI is a soft ionization technique suitable for polar, thermally labile molecules. The multiple nitrogen atoms readily accept a proton. |

| Parent Ion (Q1) | m/z 507.2 [M+H]⁺ | Corresponds to the molecular weight of hydroxyglimepiride (506.6 g/mol ) plus a proton. |

| Fragment Ion (Q3) | Predicted: m/z 352.1 | A likely fragmentation involves the cleavage of the sulfonylurea bond, losing the hydroxymethylcyclohexylcarbamoyl moiety. This is analogous to the known fragmentation of glimepiride (m/z 491 -> 352).[11] |

| Chromatography | UPLC/HPLC system as described above | Efficient separation prior to MS detection is crucial to minimize matrix effects and resolve isomers. |

Spectroscopic Methods

Spectroscopic analysis provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[12]

| Nucleus | Predicted Chemical Shift (δ) / Multiplicity | Assignment and Rationale |

| ¹H NMR | ~7.0-8.0 ppm (m, 4H) | Aromatic protons on the benzenesulfonamide ring. |

| ¹H NMR | ~3.4 ppm (t, 2H) | -CH₂- group of the hydroxymethyl moiety on the cyclohexyl ring. This is a key differentiating signal from glimepiride. |

| ¹H NMR | ~1.0-2.0 ppm (m) | Protons of the cyclohexyl ring. |

| ¹H NMR | ~1.1 ppm (t, 3H), ~2.4 ppm (q, 2H) | Ethyl group protons on the pyrrolinone ring. |

| ¹³C NMR | ~170-175 ppm | Carbonyl carbons in the pyrrolinone and urea moieties. |

| ¹³C NMR | ~120-145 ppm | Aromatic carbons. |

| ¹³C NMR | ~68 ppm | -CH₂OH carbon. This signal is absent in glimepiride and is a definitive marker for the M1 metabolite. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of key functional groups. The spectrum of hydroxyglimepiride is expected to be very similar to glimepiride, with one critical addition.

-

~3300-3500 cm⁻¹ (broad): O-H stretch from the new hydroxyl group. This is the primary differentiating feature from glimepiride.

-

~3300 cm⁻¹ (sharp): N-H stretching from the sulfonamide and urea groups.

-

~1650-1710 cm⁻¹: C=O stretching from the urea and carboxamide groups.

-

~1340 & ~1150 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The primary use in a standard workflow is to confirm the molecular weight. As noted in the LC-MS section, a protonated molecular ion [M+H]⁺ at m/z 507.2 is the expected result.

Conclusion

The synthesis and characterization of hydroxyglimepiride (M1) are critical activities in the research and development of glimepiride. While not a straightforward API synthesis, a robust and logical chemical pathway can be designed by adapting established methods for the parent drug. This involves the synthesis of a key hydroxylated intermediate, which is then coupled to the core benzenesulfonamide structure. The subsequent characterization requires a suite of orthogonal analytical techniques. Chromatographic methods like HPLC and LC-MS/MS are essential for establishing purity and enabling quantification, while spectroscopic methods including NMR, FTIR, and MS provide definitive proof of structure. This comprehensive approach ensures the availability of a high-quality reference standard, which is indispensable for advancing our understanding of glimepiride's complete metabolic and pharmacological profile.

References

-

GLIMEPIRIDE - New Drug Approvals. (2018-02-05). [Link]

-

AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. - IJCRT.org. (2024-03-03). [Link]

- CN107382813B - synthesis method of key intermediate of glimepiride - Google P

-

An Efficient and Practical Process for the Synthesis of Glimepiride - Semantic Scholar. [Link]

- US7282517B2 - Method of manufacturing glimepiride and the respective intermediate - Google P

- US20070082943A1 - Process for preparation of substantially pure glimepiride - Google P

-

Determination of glimepiride in human plasma by LC-MS-MS - ResearchGate. (2007-08-07). [Link]

-

UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. (2017). [Link]

-

Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride in Bulk and - Impactfactor. [Link]

-

Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed. (2012-01-01). [Link]

-

1 H and 13 C-NMR spectral data for compounds 1-4. - ResearchGate. [Link]

-

An UPLC-MS/MS method for the analysis of glimepiride and fluoxetine in human plasma. (2015-02-01). [Link]

-

Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021-04-13). [Link]

-

Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PMC - NIH. (2011-09-13). [Link]

- CN101486674B - Preparation method of glimepiride raw material - Google P

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017-02-24). [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] An Efficient and Practical Process for the Synthesis of Glimepiride | Semantic Scholar [semanticscholar.org]

- 6. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 7. CN101486674B - Preparation method of glimepiride raw material - Google Patents [patents.google.com]

- 8. CN107382813B - synthesis method of key intermediate of glimepiride - Google Patents [patents.google.com]

- 9. Glimepiride synthesis - chemicalbook [chemicalbook.com]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Hydroxyglimepiride mechanism of action in type 2 diabetes

An In-depth Technical Guide to the Mechanism of Action of Hydroxyglimepiride in Type 2 Diabetes

Authored by a Senior Application Scientist

Abstract

Glimepiride, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] However, its therapeutic activity is largely mediated by its primary active metabolite, hydroxyglimepiride (M1). This technical guide provides a comprehensive exploration of the mechanism of action of hydroxyglimepiride, designed for researchers, scientists, and drug development professionals. We will dissect the metabolic activation of glimepiride, the intricate molecular interactions at the pancreatic β-cell, and the significant, often underappreciated, extrapancreatic effects that contribute to its overall glucose-lowering efficacy. This document synthesizes current knowledge, supported by experimental evidence and clinical data, to offer a detailed understanding of this critical antidiabetic agent.

Metabolic Activation: From Glimepiride to Hydroxyglimepiride

Glimepiride is administered as a prodrug and undergoes extensive hepatic metabolism to exert its therapeutic effects. The metabolic cascade is a critical determinant of its pharmacodynamic profile.

The Role of Cytochrome P450 2C9 (CYP2C9)

Following oral administration, glimepiride is completely absorbed and then biotransformed in the liver.[1][3][4] The primary metabolic step is an oxidative hydroxylation reaction catalyzed by the cytochrome P450 isoenzyme CYP2C9.[1][3][5] This reaction converts the parent glimepiride into its major active metabolite, hydroxyglimepiride, also known as M1.[1][2][3]

The M1 metabolite is then further metabolized by cytosolic enzymes into the inactive carboxyl derivative, M2.[1][2][3] Approximately 60% of these metabolites are excreted in the urine, with the remainder eliminated in the feces.[1]

Clinical Significance of CYP2C9 Polymorphisms

The activity of the CYP2C9 enzyme is subject to genetic polymorphisms, which can significantly impact the pharmacokinetics of glimepiride.[6][7][8] Individuals with certain genetic variants, such as the CYP2C9*3 allele, exhibit reduced enzyme activity.[6][7] This leads to decreased clearance and consequently higher plasma concentrations of the parent drug, glimepiride, potentially increasing the risk of hypoglycemia.[6][7][9][10] Understanding a patient's CYP2C9 genotype can therefore be crucial for dose optimization and minimizing adverse effects.[9]

Pharmacokinetic Profile

The conversion to hydroxyglimepiride is a key event in the drug's timeline of action. While the parent drug has a half-life, the activity of the M1 metabolite contributes to the overall duration of the glucose-lowering effect.[11]

| Parameter | Glimepiride (Parent Drug) | Hydroxyglimepiride (M1 Metabolite) |

| Metabolic Enzyme | CYP2C9[1][3][5] | Cytosolic enzymes[2][4] |

| Activity | Active | Active (approx. 1/3 of parent)[2][3][4] |

| Peak Plasma Time (Tmax) | 2 to 3 hours[3] | 1.5 to 4.5 hours[11] |

| Elimination Half-life | 5 to 8 hours[2] | 3 to 6 hours[5] |

| Primary Excretion Route | Metabolites excreted in urine (~60%) and feces (~40%)[1][2] | Primarily renal[1] |

Table 1: Comparative Pharmacokinetic Parameters of Glimepiride and its M1 Metabolite.

Core Mechanism: Pancreatic Insulin Secretion

The principal mechanism of action for hydroxyglimepiride, like all sulfonylureas, is the stimulation of insulin release from functional pancreatic β-cells.[1][3][5][12] This process is dependent on a precise interaction with the ATP-sensitive potassium (K-ATP) channels.[12][13]

Molecular Target: The K-ATP Channel

The K-ATP channel in the pancreatic β-cell is a complex hetero-octameric protein. It consists of four inwardly rectifying potassium channel (Kir6.2) subunits that form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][13] The SUR1 subunit is the specific binding site for sulfonylureas.[12]

Interestingly, research suggests that glimepiride interacts differently with the β-cell receptor compared to older sulfonylureas like glibenclamide. Photoaffinity labeling studies have shown that while glibenclamide predominantly binds to a 140-kDa protein (SUR1), glimepiride selectively binds to a 65-kDa protein subunit of the K-ATP channel complex.[13][14][15] This distinct binding may account for the different kinetic properties, such as a faster association and dissociation rate, observed with glimepiride.[15]

Signaling Cascade for Insulin Release

The binding of hydroxyglimepiride to its receptor subunit initiates a well-defined signaling cascade:

-

K-ATP Channel Closure: Binding of the metabolite to the SUR1 subunit induces a conformational change that closes the K-ATP channel.[12][16]

-

Membrane Depolarization: The closure of the channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the β-cell and causing the cell membrane to depolarize.[12][13]

-

Calcium Influx: This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[4]

-

Insulin Exocytosis: The subsequent influx of extracellular calcium (Ca2+) into the cell acts as the final trigger for the fusion of insulin-containing secretory granules with the cell membrane, resulting in the exocytosis and release of insulin into the bloodstream.[12][13]

Caption: Pancreatic signaling pathway of hydroxyglimepiride.

Extrapancreatic Mechanisms of Action

A distinguishing feature of glimepiride and its active metabolite is the presence of significant extrapancreatic effects, which contribute to its glucose-lowering action by improving insulin sensitivity in peripheral tissues.[1][3][5][17]

Enhanced Glucose Uptake

In peripheral tissues like skeletal muscle and adipose tissue, hydroxyglimepiride is thought to enhance insulin-stimulated glucose uptake.[12][17] This effect is believed to be mediated by promoting the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[1][12] Increased GLUT4 at the cell surface facilitates greater glucose transport into the cells, thus lowering blood glucose levels.

Modulation of Hepatic Glucose Production

Hydroxyglimepiride also exerts effects on the liver. It has been shown to inhibit hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate sources.[5][18] This is achieved by increasing the intracellular concentration of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (a key enzyme in glycolysis) and an inhibitor of fructose-1,6-bisphosphatase (a key enzyme in gluconeogenesis).[5]

Stimulation of Lipogenesis and Glycogenesis

In vitro studies have demonstrated that glimepiride can stimulate lipogenesis (fat synthesis) and glycogenesis (glycogen synthesis) in isolated fat and muscle cells, mimicking the effects of insulin.[1][5][17] This further contributes to the disposal of glucose from the circulation.

Caption: Extrapancreatic effects of hydroxyglimepiride.

Pharmacodynamics and Clinical Relevance

The pharmacological activity of hydroxyglimepiride (M1) is estimated to be approximately one-third that of the parent compound, glimepiride.[2][3][4] Despite this reduced potency, it is a pharmacologically active substance. A study in healthy volunteers who received an intravenous injection of hydroxyglimepiride showed a significant decrease in serum glucose concentrations (by 9-12%) and an increase in serum C-peptide concentrations (by 7%) compared to placebo.[19]

The clinical significance of this active metabolite is particularly pronounced in patients with renal impairment. Since the M1 and M2 metabolites are primarily cleared by the kidneys, reduced renal function can lead to their accumulation, potentially enhancing the hypoglycemic effect and increasing the risk of adverse events.[20] Therefore, caution and dose adjustments are necessary in this patient population.[3]

Regarding cardiovascular safety, a topic of historical concern for sulfonylureas, recent large-scale cardiovascular outcome trials have provided reassuring data for glimepiride.[21][22][23] Indirect comparisons suggest that glimepiride has a non-inferior risk for major adverse cardiovascular events (MACE) compared to placebo.[21][22]

Experimental Protocols

To validate the mechanisms described, specific in-vitro and ex-vivo experiments are essential. Below is a standardized protocol for assessing the direct effects of hydroxyglimepiride on K-ATP channels.

Protocol: Patch-Clamp Electrophysiology on Recombinant K-ATP Channels

Objective: To measure the inhibitory effect of hydroxyglimepiride on K-ATP channels (Kir6.2/SUR1) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture & Transfection: Culture HEK293 cells under standard conditions. Co-transfect cells with plasmids encoding the human Kir6.2 and SUR1 subunits of the K-ATP channel.

-

Patch Preparation: After 24-48 hours of expression, prepare the cells for patch-clamping. Isolate a single cell and form a high-resistance seal between the patch pipette and the cell membrane.

-

Recording Configuration: Establish an inside-out patch configuration to allow for the application of test compounds directly to the intracellular face of the membrane patch.

-

Baseline Current: Perfuse the patch with an intracellular solution containing a K-ATP channel opener (e.g., diazoxide) but no ATP to elicit a maximal baseline K-ATP current.

-

Compound Application: Apply varying concentrations of hydroxyglimepiride to the patch via a perfusion system.

-

Data Acquisition: Record the channel currents at a fixed membrane potential. Measure the reduction in current amplitude at each concentration of hydroxyglimepiride.

-

Data Analysis: Plot the percentage inhibition of the K-ATP current against the log concentration of hydroxyglimepiride. Fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Caption: Workflow for Patch-Clamp Analysis of Hydroxyglimepiride.

Conclusion

Hydroxyglimepiride (M1) is the principal active metabolite of glimepiride, mediating a significant portion of its therapeutic effect in patients with type 2 diabetes. Its mechanism of action is multifaceted, centered on the potent stimulation of insulin secretion via the closure of K-ATP channels in pancreatic β-cells. This primary pancreatic action is complemented by beneficial extrapancreatic effects, including enhanced peripheral glucose uptake and reduced hepatic glucose output. The metabolic generation of hydroxyglimepiride via CYP2C9 and its subsequent renal clearance are critical clinical considerations, particularly in individuals with genetic variations in this enzyme or with impaired kidney function. A thorough understanding of this dual mechanism is paramount for the rational use of glimepiride and the development of future antidiabetic therapies.

References

-

Bieger, W. P., et al. (1998). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. British Journal of Clinical Pharmacology, 45(5), 449–452. [Link]

-

Basit, A., Riaz, M., & Fawwad, A. (2012). Glimepiride: evidence-based facts, trends, and observations. Vascular Health and Risk Management, 8, 463–472. [Link]

-

U.S. Food and Drug Administration. (2009). AMARYL (glimepiride tablets) Prescribing Information. [Link]

-

Wikipedia. (2024). Glimepiride. [Link]

-

Kirchheiner, J., et al. (2002). Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. Diabetes Care, 25(9), 1644–1649. [Link]

-

Majumder, A., et al. (2020). Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA. Diabetes & Vascular Disease Research, 17(6). [Link]

-

RxReasoner. (n.d.). Glimepiride Pharmacology. [Link]

-

Gribble, F. M., & Ashcroft, F. M. (1998). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British Journal of Pharmacology, 126(6), 1462–1470. [Link]

-

Majumder, A., et al. (2020). Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA. PubMed, 17(6). [Link]

-

ResearchGate. (n.d.). Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. [Link]

-

Kirchheiner, J., et al. (2005). Pharmacokinetics of glimepiride and cytochrome P450 2C9 genetic polymorphisms. Clinical Pharmacology & Therapeutics, 78(1), 90–92. [Link]

-

Ou, H. Y., et al. (2017). Comparative safety for cardiovascular outcomes of DPP-4 inhibitors versus glimepiride in patients with type 2 diabetes: A retrospective cohort study. PLoS One, 12(6), e0179427. [Link]

-

PharmGKB. (n.d.). Glimepiride Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

Shin, J., et al. (2011). Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects. European Journal of Clinical Pharmacology, 67(8), 815–823. [Link]

-

Holstein, A., et al. (2010). Impact of clinical factors and CYP2C9 variants for the risk of severe sulfonylurea-induced hypoglycemia. European Journal of Clinical Pharmacology, 66(3), 259–265. [Link]

-

ResearchGate. (2020). Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA. [Link]

-

Endocrine Today. (2019). CAROLINA: Linagliptin, glimepiride show similar CV safety in lower-risk type 2 diabetes. [Link]

-

Akram, F., et al. (2024). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. Pharmaceuticals, 18(1), 122. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Glimepiride? [Link]

-

Cor-Pharmacology. (2024). Glimepiride Pharmacology Podcast. [Link]

-

Lawrence, C. L., et al. (2002). Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels. British Journal of Pharmacology, 136(5), 746–752. [Link]

-

Müller, G., & Wied, S. (1995). Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas. Diabetes Research and Clinical Practice, 28 Suppl, S115–S137. [Link]

-

Müller, G., et al. (1994). Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. II. Photoaffinity labeling of a 65 kDa protein by [3H]glimepiride. Biochimica et Biophysica Acta, 1191(2), 278–290. [Link]

-

Kramer, W., et al. (1994). The molecular interaction of sulfonylureas with beta-cell ATP-sensitive K(+)-channels. Biochimica et Biophysica Acta, 1191(2), 267–277. [Link]

-

Lawrence, C. L., et al. (2002). Effect of Metabolic Inhibition on Glimepiride Block of Native and Cloned Cardiac Sarcolemmal K(ATP) Channels. British Journal of Pharmacology, 136(5), 746–752. [Link]

-

National Center for Biotechnology Information. (2023). Glimepiride. In StatPearls. [Link]

-

Langtry, H. D., & Balfour, J. A. (1998). Glimepiride. A review of its use in the management of type 2 diabetes mellitus. Drugs, 55(1), 101–121. [Link]

-

ResearchGate. (n.d.). The Role of Glimepiride in the Effective Management of Type 2 Diabetes. [Link]

-

Sugiyama, Y., & Abe, M. (1995). Extrapancreatic effects of sulfonylurea drugs. Diabetes Research and Clinical Practice, 28 Suppl, S105–S108. [Link]

-

Mkrtumian, A. M., & Kovaleva, Iu. A. (2006). [Sulfonylurea Receptors and Their Interaction With Glimepiride]. Terapevticheskii Arkhiv, 78(10), 60–62. [Link]

-

Akram, F., et al. (2024). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. PubMed, 18(1), 122. [Link]

-

ResearchGate. (2024). (PDF) The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. [Link]

-

Consultant360. (2017). Glimepiride, Glipizide, Glyburide—Which Sulfonylurea When? [Link]

-

Li, C., et al. (2019). Hypoglycaemic effects of glimepiride in sulfonylurea receptor 1 deficient rat. British Journal of Pharmacology, 176(19), 3825–3836. [Link]

-

de Oliveira, G. G., et al. (2018). Pharmacokinetics and pharmacodynamics of glimepiride polymorphs. International Journal of Pharmaceutics, 553(1-2), 41–48. [Link]

-

Patsnap Synapse. (2024). What are KATP channels modulators and how do they work? [Link]

-

Proks, P., et al. (2002). ATP-sensitive potassium channelopathies: focus on insulin secretion. The Journal of Clinical Investigation, 110(1), 17–21. [Link]

-

Canadian Insulin. (n.d.). Glimepiride vs Glyburide: Practical Guide to Key Differences. [Link]

-

ResearchGate. (n.d.). PANCREATIC AND EXTRA PANCREATIC EFFECTS OF GLYMEPIRIDE. [Link]

-

Cureus. (2024). Efficacy and Safety of Gliclazide versus Glimepiride in T2DM Patients: A Systematic Review. [Link]

-

Journal of Drug Delivery and Therapeutics. (2015). COMPARATIVE STUDY OF GLIMEPIRIDE AND GLICLAZIDE IN TYPE 2 DIABETES PATIENTS ON SAFETY, EFFICACY AND TOLERABILITY. [Link]

-

Drucker, D. J. (2003). Clinical review 159: The extrapancreatic effects of glucagon-like peptide-1 and related peptides. The Journal of Clinical Endocrinology and Metabolism, 88(9), 4103–4110. [Link]

Sources

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glimepiride - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of glimepiride and cytochrome P450 2C9 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of clinical factors and CYP2C9 variants for the risk of severe sulfonylurea-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 13. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. II. Photoaffinity labeling of a 65 kDa protein by [3H]glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The molecular interaction of sulfonylureas with beta-cell ATP-sensitive K(+)-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are KATP channels modulators and how do they work? [synapse.patsnap.com]

- 17. Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extrapancreatic effects of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CAROLINA: Linagliptin, glimepiride show similar CV safety in lower-risk type 2 diabetes [healio.com]

The Pharmacokinetics and Metabolism of Hydroxyglimepiride (M1): A Guide for Drug Development Professionals

<Technical Guide >

Abstract: This guide provides an in-depth analysis of the pharmacokinetics and metabolism of hydroxyglimepiride, the primary active metabolite of the widely prescribed anti-diabetic agent, glimepiride. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is critical for researchers and drug development professionals. This document details the metabolic conversion of glimepiride, the enzymatic pathways involved, the subsequent pharmacokinetic profile of hydroxyglimepiride, and its clinical significance. Furthermore, it outlines the standard analytical methodologies for its quantification and discusses the influence of pharmacogenetics on its disposition.

Introduction to Glimepiride and its Primary Metabolite

Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used to manage type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[3][4] Following oral administration, glimepiride is completely absorbed and undergoes extensive hepatic metabolism.[5][6][7] This metabolic process is crucial as it leads to the formation of two major metabolites: a hydroxylated derivative known as hydroxyglimepiride (M1), and a subsequent carboxyl derivative, carboxyglimepiride (M2).[5][7]

Hydroxyglimepiride (M1) is of particular interest as it retains a portion of the pharmacological activity of the parent drug, whereas the M2 metabolite is considered inactive.[1][7][8][9] Therefore, a comprehensive understanding of the formation, disposition, and activity of M1 is essential for a complete characterization of glimepiride's overall therapeutic and safety profile.

The Metabolic Pathway of Glimepiride to Hydroxyglimepiride

The biotransformation of glimepiride is a critical step in its clearance and is primarily mediated by the cytochrome P450 enzyme system in the liver.

The Role of Cytochrome P450 2C9 (CYP2C9)

The conversion of glimepiride to its active metabolite, hydroxyglimepiride (M1), is an oxidative biotransformation.[1] This reaction is almost exclusively catalyzed by the CYP2C9 isoenzyme.[1][3][5][6][7][9][10] The specificity of this metabolic step has significant implications for potential drug-drug interactions and variability in patient response due to genetic polymorphisms in the CYP2C9 gene.[10][11]

The Bioactivation Process: Hydroxylation

The metabolic process involves the hydroxylation of the methyl group on the cyclohexyl ring of the glimepiride molecule, resulting in the formation of hydroxyglimepiride (M1).[5][6][7][12] This metabolite then undergoes further oxidation by cytosolic enzymes to form the inactive carboxyglimepiride (M2).[1][7][9]

Caption: Metabolic pathway of glimepiride.

Pharmacokinetics of Hydroxyglimepiride (M1)

Following the oral administration of glimepiride, the parent drug is rapidly and completely absorbed, with peak plasma concentrations (Cmax) reached in 2 to 3 hours.[1][4] The pharmacokinetic profile of hydroxyglimepiride is intrinsically linked to the absorption and metabolism of glimepiride.

Absorption and Formation

Hydroxyglimepiride is not administered directly but is formed in vivo from glimepiride. Its appearance in the plasma is dependent on the rate of glimepiride absorption and its subsequent metabolism by CYP2C9.

Distribution

Like its parent compound, which is highly protein-bound (>99.5%), hydroxyglimepiride's distribution characteristics are important for its pharmacological effect.[9] The volume of distribution (Vd) for glimepiride is approximately 8.8 L.[5][6][9]

Further Metabolism and Elimination Half-Life

Hydroxyglimepiride (M1) is an intermediate metabolite. It is further metabolized to the inactive M2 metabolite.[5][9] The terminal half-life of the M1 metabolite is reported to be between 3 to 6 hours.[1][3]

Excretion

The metabolites of glimepiride are primarily eliminated from the body via the kidneys. Approximately 60% of a dose is excreted in the urine, with the M1 and M2 metabolites accounting for 80-90% of this amount.[1][5][9] The remaining 40% is excreted in the feces, predominantly as M1 and M2 metabolites.[1][5][9] In patients with impaired renal function, the clearance of the metabolites is decreased, which can lead to their accumulation.[9][10]

Pharmacokinetic Parameter Summary

| Parameter | Glimepiride (Parent) | Hydroxyglimepiride (M1) | Carboxyglimepiride (M2) |

| Bioavailability | ~100%[6] | N/A (Metabolite) | N/A (Metabolite) |

| Tmax (Peak Time) | 2-3 hours[1][9] | Dependent on glimepiride metabolism | Dependent on M1 metabolism |

| Protein Binding | >99.5%[9] | Data not extensively reported | Data not extensively reported |

| Metabolizing Enzyme | CYP2C9[1][5][6][7][9] | Cytosolic Enzymes[1][7] | N/A |

| Elimination Half-life | 5-9 hours[6][9] | 3-6 hours[1][3] | 5-6 hours[3] |

| Primary Excretion | Urine (~60%), Feces (~40%) (as metabolites)[5][6][9] | Urine and Feces[1][9] | Urine and Feces[1][9] |

Analytical Methodologies for Quantification

Accurate quantification of hydroxyglimepiride in biological matrices is essential for pharmacokinetic studies. The gold-standard analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

Principle of LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity, allowing for the precise measurement of drug and metabolite concentrations even in complex biological samples like plasma or urine. The liquid chromatography step separates the analyte of interest from other matrix components, and the tandem mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.

Detailed Protocol: Sample Preparation (Plasma)

A robust sample preparation method is crucial for accurate LC-MS/MS analysis. Protein precipitation is a common and effective technique.

Objective: To extract hydroxyglimepiride from plasma while removing interfering proteins.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., glimepiride-d5, trans-hydroxy glimepiride-d5)[16]

-

Acetonitrile (ACN), cold

-

Centrifuge (refrigerated)

-

Vortex mixer

Procedure:

-

Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard Addition: Add a small volume of the internal standard solution. The IS is a molecule structurally similar to the analyte, added at a known concentration to correct for variability in extraction and instrument response.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile (e.g., 300 µL). Acetonitrile is a common choice as it effectively denatures and precipitates plasma proteins while keeping small molecules like hydroxyglimepiride in solution.

-

Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[16] This will pellet the precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

Detailed Protocol: LC-MS/MS Conditions

Objective: To chromatographically separate and quantify hydroxyglimepiride.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

Typical LC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation and peak shape.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard HPLC column).

-

Injection Volume: Typically 5-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity.

-

MRM Transition for Hydroxyglimepiride: The exact mass transitions would need to be optimized but would be based on the molecular weight of hydroxyglimepiride.

-

MRM Transition for Internal Standard: A corresponding transition for the stable-isotope labeled internal standard is also monitored.

-

Caption: Workflow for the quantification of hydroxyglimepiride.

Clinical and Pharmacological Significance

Hypoglycemic Activity

While the M2 metabolite is inactive, hydroxyglimepiride (M1) possesses approximately one-third of the pharmacological activity of glimepiride.[1][7][9][12] Studies in healthy volunteers who received intravenous hydroxyglimepiride demonstrated a significant decrease in serum glucose concentrations and an increase in C-peptide and insulin levels, confirming its hypoglycemic effect.[8][17] However, whether this activity is clinically meaningful in patients taking the parent drug remains a subject of discussion.[1][7]

Impact of Pharmacogenetics

Given that CYP2C9 is the primary enzyme responsible for the formation of hydroxyglimepiride, genetic variations in this enzyme can significantly alter the pharmacokinetics of glimepiride.[11][12] Individuals who are poor metabolizers due to CYP2C9 polymorphisms (such as the CYP2C9*3 allele) exhibit reduced clearance of glimepiride.[12][18] This leads to higher plasma concentrations of the parent drug, a larger area under the curve (AUC), and potentially an enhanced pharmacological effect, which could increase the risk of hypoglycemia.[11][18][19] Therefore, genotyping for CYP2C9 variants may be a valuable tool for personalizing glimepiride therapy.

Drug-Drug Interactions

Co-administration of drugs that are inhibitors or inducers of CYP2C9 can affect the metabolism of glimepiride and the formation of hydroxyglimepiride.[10]

-

CYP2C9 Inhibitors (e.g., fluconazole, amiodarone, sulfamethoxazole) can decrease the metabolism of glimepiride, leading to higher plasma levels and an increased risk of hypoglycemia.[10]

-

CYP2C9 Inducers (e.g., rifampin, carbamazepine) can increase the metabolism of glimepiride, potentially reducing its efficacy.[10]

Conclusion and Future Directions

Hydroxyglimepiride (M1) is a pharmacologically active metabolite that plays a significant role in the overall disposition and effect of glimepiride. Its formation is almost entirely dependent on CYP2C9, making the pharmacokinetics of the parent drug susceptible to genetic variation and drug-drug interactions. While its hypoglycemic activity is established, further research is needed to fully elucidate its clinical contribution to glycemic control and the risk of adverse effects in diverse patient populations. For drug development professionals, a thorough characterization of the M1 metabolite's profile is a critical component of any comprehensive evaluation of glimepiride or novel sulfonylurea compounds.

References

-

Wikipedia. Glimepiride. [Link]

-

PubMed. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. [Link]

-

Medicine.com. Glimepiride: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

PubMed Central. Glimepiride: evidence-based facts, trends, and observations. [Link]

-

MDPI. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. [Link]

-

National Center for Biotechnology Information. Glimepiride - PubChem. [Link]

-

PubMed. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. [Link]

-

Wiley Online Library. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes. [Link]

-

U.S. Food and Drug Administration. AMARYL (glimepiride tablets) 1, 2, and 4 mg. [Link]

-

YouTube. Glimepiride Pharmacology Podcast. [Link]

-

RxReasoner. Glimepiride Pharmacology - Active Ingredient. [Link]

-

PubMed. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects. [Link]

-

Romanian Journal of Rhinology. Pharmacokinetic modeling of glimepiride plasma concentration in healthy subjects. [Link]

-

PK-DB. Badian1996 (PKDB00908). [Link]

-

ResearchGate. Pharmacokinetic parameters of gemigliptin, glimepiride, and metabolites... [Link]

-

Journal of Pharmacognosy and Phytochemistry. A study on pharmacokinetic parameters of glimepiride in experimental diabetes mellitus induced rats. [Link]

-

PharmGKB. glimepiride - ClinPGx. [Link]

-

PubMed. A review of analytical techniques for determination of glimepiride: present and perspectives. [Link]

-

ResearchGate. The Role of Glimepiride in the Effective Management of Type 2 Diabetes. [Link]

-

ResearchGate. Pharmacokinetic Parameters of Glimepiride After Administration of Test... [Link]

-

PubMed Central. A rapid hydrophilic interaction liquid chromatographic determination of glimepiride in pharmaceutical formulations. [Link]

-

Patsnap Synapse. What is the mechanism of Glimepiride?. [Link]

-

PubMed Central. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers. [Link]

-

International Journal of Advanced Research in Engineering and Management. Various Analytical Methods for Estimation of Glimepiride. [Link]

Sources

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 5. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis [mdpi.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicine.com [medicine.com]

- 10. youtube.com [youtube.com]

- 11. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. revmedchir.ro [revmedchir.ro]

- 14. A review of analytical techniques for determination of glimepiride: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Various Analytical Methods for Estimation of Glimepiride [ijaresm.com]

- 16. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PK-DB [pk-db.com]

- 18. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Glimepiride's Hydroxy-Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the biological activity of the hydroxy-metabolite of glimepiride, a key player in the therapeutic effects of this widely prescribed second-generation sulfonylurea. Moving beyond a surface-level overview, we will dissect the metabolic pathway, delve into the pharmacodynamics of this active metabolite, and provide detailed, field-proven experimental protocols to empower your research and development endeavors. Our focus is on the causality behind experimental choices, ensuring a robust and validated understanding of this compound's function.

The Metabolic Journey of Glimepiride: From Prodrug to Active Metabolite

Glimepiride undergoes extensive and complete hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP2C9.[1][2][3][4] This initial oxidative biotransformation yields the cyclohexyl hydroxy methyl derivative, commonly referred to as the hydroxy-metabolite or M1.[1][2][3][4][5] Subsequently, M1 is further metabolized by cytosolic enzymes to an inactive carboxyl derivative known as M2.[1][2][3][4][5][6] Approximately 60% of a glimepiride dose is excreted in the urine, predominantly as metabolites M1 and M2, with the remaining 40% eliminated in the feces.[1][2]

The critical takeaway for researchers is that glimepiride itself can be considered a prodrug, with its therapeutic efficacy partially reliant on its conversion to the pharmacologically active M1 metabolite. While the inactive M2 metabolite is of interest for pharmacokinetic and drug clearance studies, the hydroxy-metabolite (M1) warrants deeper investigation for its contribution to glimepiride's overall glucose-lowering effect.

Caption: Metabolic pathway of glimepiride.

Pharmacokinetics and Biological Activity of the Hydroxy-Metabolite (M1)

The hydroxy-metabolite (M1) of glimepiride is not merely a metabolic byproduct; it possesses intrinsic pharmacological activity. Studies have shown that M1 exhibits approximately one-third of the hypoglycemic activity of the parent compound, glimepiride.[1][5] However, the clinical significance of this contribution to the overall glucose-lowering effect of glimepiride has been a subject of discussion.[1][3][5]

A pivotal study involving the intravenous administration of 1.5 mg of the hydroxy-metabolite to healthy male volunteers provided direct evidence of its biological activity in humans.[7][8] The study revealed a statistically significant decrease in the minimum serum glucose concentration by 12% and a 9% reduction in the average serum glucose concentration over the first four hours compared to placebo.[7][8] Furthermore, this was accompanied by a 7% increase in both the maximum serum C-peptide concentration and the average C-peptide concentration over the first four hours, indicating that the hydroxy-metabolite stimulates insulin secretion from pancreatic β-cells.[7][8] A modest 4% increase in serum insulin concentrations was also observed, although this did not reach statistical significance in the aforementioned study.[7][8]

| Parameter | Change with Hydroxy-metabolite (M1) Infusion | Statistical Significance | Reference |

| Minimum Serum Glucose | ↓ 12% | p ≤ 0.05 | [7][8] |

| Average Serum Glucose (0-4h) | ↓ 9% | p ≤ 0.05 | [7][8] |

| Maximum Serum C-Peptide | ↑ 7% | p ≤ 0.05 | [7][8] |

| Average Serum C-Peptide (0-4h) | ↑ 7% | p ≤ 0.05 | [7][8] |

| Serum Insulin | ↑ 4% | Not Significant | [7][8] |

Mechanism of Action: Pancreatic and Extrapancreatic Effects

The biological activity of the hydroxy-metabolite of glimepiride is rooted in its interaction with key cellular components involved in glucose homeostasis. Its mechanisms of action mirror those of its parent compound, encompassing both pancreatic and extrapancreatic effects.

Pancreatic Action: Stimulation of Insulin Secretion

Like all sulfonylureas, glimepiride and its active hydroxy-metabolite primarily act as insulin secretagogues.[6][9][10][11] The principal target is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[11] These channels are composed of two subunits: the inward-rectifying potassium channel pore (Kir6.2) and the sulfonylurea receptor (SUR).[11]

The binding of the hydroxy-metabolite to the SUR1 subunit of the KATP channel induces its closure. This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the critical signal that initiates the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[9][11]

Caption: Pancreatic β-cell insulin secretion pathway.

Extrapancreatic Effects: Enhancing Insulin Sensitivity

Beyond its effects on the pancreas, glimepiride possesses extrapancreatic actions that contribute to its glucose-lowering efficacy, and it is plausible that the hydroxy-metabolite shares these properties.[5][9] These effects primarily involve improving the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[12]

One of the key mechanisms is the promotion of the translocation of glucose transporter proteins, particularly GLUT4, from intracellular vesicles to the plasma membrane in muscle and adipose cells. This increased cell-surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream into these tissues, thereby lowering blood glucose levels. Additionally, glimepiride has been shown to stimulate lipogenesis and glycogenesis in isolated fat and muscle cells.[2][10]

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of glimepiride's hydroxy-metabolite, a combination of in vitro assays is essential. The following are detailed, step-by-step protocols for key experiments.

In Vitro Insulin Secretion Assay Using Pancreatic β-Cell Lines

Objective: To quantify the insulin secretagogue activity of the hydroxy-metabolite.

Cell Line: INS-1E or MIN6 cells are suitable rat and mouse insulinoma cell lines, respectively, that are responsive to glucose and sulfonylureas.

Methodology:

-

Cell Culture: Culture INS-1E or MIN6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

-

Pre-incubation (Starvation): On the day of the experiment, gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in this low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

-

Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH buffer containing various concentrations of the glimepiride hydroxy-metabolite (e.g., 0.1, 1, 10, 100 µM) or a positive control (e.g., glimepiride or a high concentration of glucose, such as 16.7 mM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

-

Sample Collection: After the incubation period, collect the supernatant from each well. Centrifuge the supernatant to remove any detached cells.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion data to the total protein content or cell number in each well. Plot the dose-response curve for the hydroxy-metabolite and calculate the EC50 value.

Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To assess the effect of the hydroxy-metabolite on peripheral glucose uptake.

Cell Line: 3T3-L1 preadipocytes, which can be differentiated into mature adipocytes that are sensitive to insulin.

Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum. To induce differentiation, treat confluent cells with a differentiation cocktail containing DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin for 48 hours. Then, culture the cells in DMEM with 10% FBS and 1 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

-

Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes in DMEM for 2-4 hours.

-

Treatment: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Incubate the cells with various concentrations of the glimepiride hydroxy-metabolite or a positive control (e.g., insulin) for 30-60 minutes at 37°C.

-

Glucose Uptake Measurement: Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to each well and incubate for a short period (e.g., 5-10 minutes).

-

Cell Lysis and Scintillation Counting: Terminate the glucose uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the cell lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the glucose uptake data to the total protein content in each well. Compare the glucose uptake in treated cells to that of the vehicle control.

Caption: Experimental workflows for assessing biological activity.

Clinical Significance and Future Research Directions

The pharmacological activity of glimepiride's hydroxy-metabolite has important clinical implications. Genetic polymorphisms in the CYP2C9 enzyme can significantly alter the rate of glimepiride metabolism, leading to inter-individual variability in drug response. Individuals who are poor metabolizers may have higher and more sustained levels of both glimepiride and its active hydroxy-metabolite, potentially increasing the risk of hypoglycemia.

Future research should focus on:

-

Direct Comparative Studies: Head-to-head studies comparing the binding affinity and potency of glimepiride and its hydroxy-metabolite at the sulfonylurea receptor are needed for a more precise quantitative comparison.

-

Extrapancreatic Effects of M1: Further elucidation of the specific contribution of the hydroxy-metabolite to the extrapancreatic effects of glimepiride, particularly on GLUT4 translocation and insulin signaling pathways in peripheral tissues.

-

Long-term Effects: Investigating the long-term effects of the hydroxy-metabolite on β-cell function and survival.

-

Personalized Medicine: Exploring the potential for genotyping CYP2C9 to personalize glimepiride dosing and minimize the risk of adverse effects.

By understanding the distinct biological activity of glimepiride's hydroxy-metabolite, researchers and drug development professionals can gain a more complete picture of this important antidiabetic agent's mechanism of action and work towards optimizing its therapeutic use.

References

-

Badian, M., Korn, A., Lehr, K. H., Malerczyk, V., & Waldhäusl, W. (1996). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. Drug metabolism and drug interactions, 13(1), 69–85. [Link]

-

Briscoe, V. J., Griffith, M. L., & Davis, S. N. (2010). The role of glimepiride in the treatment of type 2 diabetes mellitus. Expert opinion on drug metabolism & toxicology, 6(2), 225–235. [Link]

-

DailyMed - GLIMEPIRIDE tablet. (n.d.). U.S. National Library of Medicine. [Link]

-

Food and Drug Administration. (2009). AMARYL (glimepiride tablets) Label. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3476, Glimepiride. [Link]

-

Kalra, S., Bahendwar, R., & Deka, N. (2012). Glimepiride: evidence-based facts, trends, and observations. Journal of the Association of Physicians of India, 60(Suppl), 17–20. [Link]

-

RxList. (n.d.). Amaryl (glimepiride) dosing, indications, interactions, adverse effects, and more. [Link]

-

Srinivas, N. R. (2012). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(32), 3841–3848. [Link]

-

Wikipedia. (2024, January 12). Glimepiride. [Link]

-

Müller, G. (2000). The molecular mechanism of the insulin-mimetic/sensitizing activity of the antidiabetic sulfonylurea drug Amaryl. Molecular medicine (Cambridge, Mass.), 6(11), 907–933. [Link]

-

Gribble, F. M., & Ashcroft, F. M. (2000). Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels. British journal of pharmacology, 131(4), 655–662. [Link]

-

Müller, G., Hartz, D., Pünter, J., Okonomopulos, R., & Kramer, W. (1995). Extrapancreatic effects of sulfonylureas--a comparison between glimepiride and conventional sulfonylureas. Diabetes research and clinical practice, 28 Suppl, S115–S137. [Link]

-

Kramer, W., Müller, G., Geisen, K., & Girbig, F. (1994). Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. II. Photoaffinity labeling of a 65 kDa protein by [3H]glimepiride. Biochimica et biophysica acta, 1191(2), 278–290. [Link]

-

ClinPGx. (n.d.). glimepiride. [Link]

-

Langtry, H. D., & Balfour, J. A. (1998). Glimepiride. A review of its use in the management of type 2 diabetes mellitus. Drugs, 55(4), 563–584. [Link]

-

Clark, H. E., & Matthews, D. R. (1996). The effect of glimepiride on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus. Hormone and metabolic research, 28(9), 445–450. [Link]

-

Skelin, M., Rupnik, M., & Cencic, A. (2010). Pancreatic beta cell lines and their applications in diabetes mellitus research. ALTEX, 27(2), 105–113. [Link]

-

Ashcroft, F. M., & Gribble, F. M. (1999). Sulfonylurea stimulation of insulin secretion. The Journal of general physiology, 114(2), 163–167. [Link]

-

Ravnan, M. C., & Schotzinger, R. J. (2011). A genetically engineered human pancreatic β cell line exhibiting glucose-inducible insulin secretion. The Journal of clinical investigation, 121(9), 3634–3647. [Link]

-

Maedler, K., Carr, R. D., Bosco, D., Zuellig, R. A., Berney, T., & Donath, M. Y. (2005). Sulfonylurea induced beta-cell apoptosis in cultured human islets. The Journal of clinical endocrinology and metabolism, 90(1), 501–506. [Link]

-

Del Guerra, S., Marselli, L., Lupi, R., Boggi, U., Mosca, F., Benzi, L., Del Prato, S., & Marchetti, P. (2005). Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets. Journal of diabetes and its complications, 19(1), 48–54. [Link]

-

Rosenstock, J. (1998). Clinical trials with glimepiride. Drugs of today (Barcelona, Spain : 1998), 34(Suppl C), 23–32. [Link]

-

GLIMITAB M-1/GLIMITAB M-2 Tablets. (n.d.). [Link]

-

RxReasoner. (n.d.). Glimepiride Pharmacology - Active Ingredient. [Link]

-

Badian, M., et al. (1994). Dose linearity assessment of glimepiride (Amaryl) tablets in healthy volunteers. International journal of clinical pharmacology and therapeutics, 32(12), 641–646. [Link]

-

Al-Majed, A. R., et al. (2016). UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. Journal of chromatographic science, 54(9), 1548–1553. [Link]

-

Badian, M., et al. (1997). Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. Drug metabolism and drug interactions, 13(1), 69-85. [Link]

-

Draeger, K. E. (1995). Clinical profile of glimepiride. Diabetes research and clinical practice, 28 Suppl, S139–S146. [Link]

-

Campbell, R. K. (2000). Glimepiride in type 2 diabetes mellitus: A review of the worldwide therapeutic experience. Clinical therapeutics, 22(4), 399–417. [Link]

-

Lawrence, C. L., et al. (2002). Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels. British journal of pharmacology, 136(6), 867–875. [Link]

Sources

- 1. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential interaction of glimepiride and glibenclamide with the beta-cell sulfonylurea receptor. II. Photoaffinity labeling of a 65 kDa protein by [3H]glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Glimepiride Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. humanbetacelllines.com [humanbetacelllines.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of sulfonylureas on mitochondrial ATP-sensitive K+ channels in cardiac myocytes: implications for sulfonylurea controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Investigation of Hydroxyglimepiride's Effects on Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Complete Picture of Glimepiride's Action

Glimepiride, a second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its primary therapeutic effect is attributed to the stimulation of insulin secretion from pancreatic beta-cells.[1][2][4] However, the in vivo journey of glimepiride does not end with the parent molecule. Following administration, it undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2C9, into its main active metabolite, hydroxyglimepiride (M1).[1][5] This metabolite, which possesses approximately one-third of the pharmacological activity of glimepiride, is a crucial yet often overlooked player in the overall therapeutic effect of the drug.[4] A comprehensive understanding of glimepiride's mechanism necessitates a deep dive into the direct effects of hydroxyglimepiride on pancreatic beta-cells.

This technical guide provides a framework for the in vitro investigation of hydroxyglimepiride. Due to the limited availability of direct studies on this active metabolite, we will first establish a robust methodological foundation by detailing the well-characterized in vitro effects of the parent compound, glimepiride. Subsequently, we will leverage this framework to propose a comprehensive research plan to elucidate the specific actions of hydroxyglimepiride, thereby addressing a significant knowledge gap in the field of diabetes pharmacology.

Part 1: The Parent Compound - In Vitro Elucidation of Glimepiride's Action on Pancreatic Beta-Cells

The principal mechanism by which glimepiride stimulates insulin secretion is through its interaction with the ATP-sensitive potassium (K-ATP) channels on the pancreatic beta-cell membrane.[6][7] These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[8]

The K-ATP Channel-Dependent Signaling Pathway

Under basal glucose conditions, K-ATP channels are open, allowing potassium efflux and maintaining a hyperpolarized state of the cell membrane, which prevents insulin secretion. Following a rise in blood glucose, intracellular ATP levels increase, leading to the closure of K-ATP channels. This induces membrane depolarization, the opening of voltage-dependent calcium channels, and a subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin-containing granules.[6] Glimepiride mimics the effect of high ATP by binding to the SUR1 subunit of the K-ATP channel, inducing its closure and initiating the insulin secretion cascade.[7]

Caption: Glimepiride's K-ATP channel-dependent signaling pathway in pancreatic beta-cells.

Core In Vitro Experimental Protocols for Glimepiride

Reliable and reproducible cell models are fundamental. Commonly used models include rodent insulinoma cell lines like INS-1 and MIN6, or primary islets isolated from mice or rats.

-

Cell Line Culture (e.g., INS-1):

-

Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mmol/L HEPES, 2 mmol/L L-glutamine, 1 mmol/L sodium pyruvate, and 50 µmol/L 2-mercaptoethanol.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 3-4 days to maintain logarithmic growth.

-

-

Primary Islet Isolation:

-

Isolate pancreatic islets from rodents by collagenase digestion of the pancreas.

-

Purify islets using a density gradient centrifugation.

-